molecular formula C14H20N2O B1284647 3-amino-N-cyclohexyl-2-methylbenzamide CAS No. 903843-12-9

3-amino-N-cyclohexyl-2-methylbenzamide

Cat. No.: B1284647
CAS No.: 903843-12-9
M. Wt: 232.32 g/mol
InChI Key: CWCLPHOIZSZWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-cyclohexyl-2-methylbenzamide is a chemical compound with the molecular formula C14H20N2O It is a member of the benzamide class of compounds and is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid, cyclohexylamine, and ammonia.

    Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-2-methylbenzamide.

    Amination Reaction: The N-cyclohexyl-2-methylbenzamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position of the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Temperature Control: Maintaining specific temperature ranges to favor desired reactions.

    Purification: Employing methods such as recrystallization, distillation, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclohexyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Nitro- or nitroso-substituted benzamides.

    Reduction Products: Amines or alcohols derived from the reduction of the benzamide ring.

    Substitution Products: Halogenated or alkylated benzamides.

Scientific Research Applications

3-amino-N-cyclohexyl-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

3-amino-N-cyclohexyl-2-methylbenzamide can be compared with other similar compounds, such as:

    2-amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but with different substitution patterns on the benzamide ring.

    3-amino-N-methylbenzamide: Lacks the cyclohexyl group, leading to different chemical and biological properties.

    N-cyclohexyl-2-methylbenzamide: Lacks the amino group, resulting in different reactivity and applications.

Properties

IUPAC Name

3-amino-N-cyclohexyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLPHOIZSZWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588334
Record name 3-Amino-N-cyclohexyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903843-12-9
Record name 3-Amino-N-cyclohexyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.